
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a hydroperoxide derivative of a terpenoid, characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon chain with multiple double bonds and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol typically involves the hydroperoxidation of 3,7-dimethylocta-1,5-dien-3-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. Common reagents used in this process include hydrogen peroxide (H₂O₂) and catalysts such as acids or transition metal complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable oxygen-containing compounds.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The hydroperoxy group can generate reactive oxygen species (ROS) that interact with cellular components, leading to oxidative stress or signaling events. The compound’s molecular targets may include enzymes, receptors, and other proteins involved in cellular metabolism and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,5-dien-3-ol: A precursor in the synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol.
3,7-Dimethylocta-1,5-dien-7-ol: Another hydroperoxide derivative with similar structural features.
3,7-Dimethylocta-1,5-dien-3,7-diol: A diol compound with two hydroxyl groups.
Uniqueness
This compound is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds.
Eigenschaften
CAS-Nummer |
510768-18-0 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)8-6-7-9(2,3)13-12/h5-7,11-12H,1,8H2,2-4H3 |
InChI-Schlüssel |
KPPNFQDHKXOGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CCC(C)(C=C)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
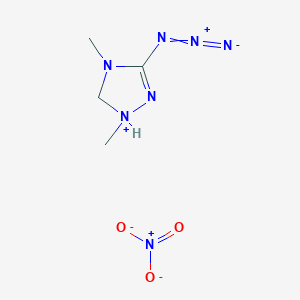
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
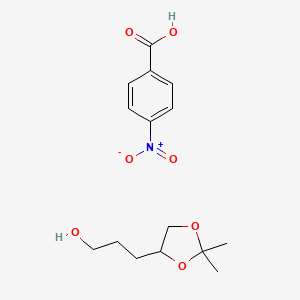

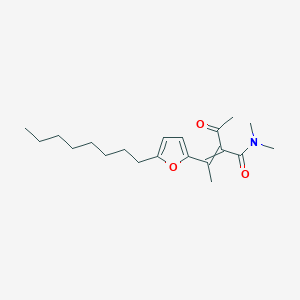
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
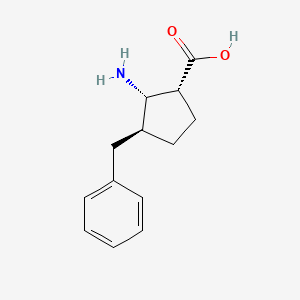
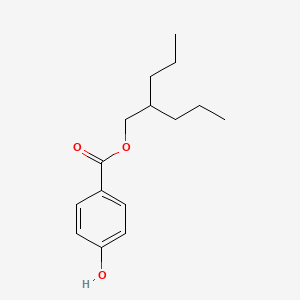
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
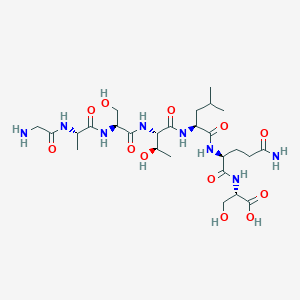
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)
